molecular formula C22H21ClN2O5 B6515485 ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950276-17-2

ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No. B6515485
CAS RN: 950276-17-2
M. Wt: 428.9 g/mol
InChI Key: QMFVYOFXPUPZTB-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing heterocycle often used in medicinal chemistry . The molecule contains several functional groups, including an ester group (carboxylate), an ether group (ethoxy), and a carbamate group (carbamoyl). These functional groups could potentially be involved in various chemical reactions.

Scientific Research Applications

Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been studied for its potential medicinal and therapeutic applications. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and anti-cancer activities. In addition, this compound has been found to possess potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has also been found to possess antifungal and antibacterial activities. This compound has been found to possess the ability to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of certain drugs and toxins, such as cyclooxygenase and cytochrome P450.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and anti-cancer activities. In addition, this compound has been found to possess the ability to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer. This compound has also been found to possess antifungal and antibacterial activities. Furthermore, this compound has been found to possess the ability to inhibit the activity of certain enzymes involved in the metabolism of certain drugs and toxins, such as cyclooxygenase and cytochrome P450.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. Furthermore, this compound has been found to possess the ability to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.
The limitations of using this compound in laboratory experiments include its instability in the presence of alkaline or acidic conditions, as well as its potential to react with other compounds. In addition, this compound has been found to be toxic to some cell lines, and thus should be used with caution.

Future Directions

The potential future directions for ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate research include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research should be conducted into the potential toxicity of this compound to different cell lines. Furthermore, further research should be conducted into the potential uses of this compound in the development of new drugs and treatments. Finally, further research should be conducted into the potential of this compound to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.

Synthesis Methods

Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can be synthesized using a variety of methods. The most commonly used method for synthesizing this compound involves the reaction of 6-chloro-4-methoxyquinoline with ethyl 4-ethoxyphenylcarbamoylmethoxyacetate in an aqueous medium. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is typically conducted at a temperature of 80-90°C. The reaction proceeds in two steps: first, the 6-chloro-4-methoxyquinoline is converted to 6-chloro-4-methoxyquinoline-2-carboxylic acid, and then the ethyl 4-ethoxyphenylcarbamoylmethoxyacetate is added to the mixture and reacts with the 6-chloro-4-methoxyquinoline-2-carboxylic acid to form the desired product, this compound.

properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-ethoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-3-28-16-8-6-15(7-9-16)24-21(26)13-30-20-12-19(22(27)29-4-2)25-18-10-5-14(23)11-17(18)20/h5-12H,3-4,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFVYOFXPUPZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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